Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a chemical compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a quinazolinone moiety, which is significant in medicinal chemistry due to its potential therapeutic effects. Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has garnered attention for its applications in drug development, particularly in the search for new anticancer and antimicrobial agents.
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate can be synthesized through various chemical pathways, often involving the reaction of quinazoline derivatives with ethyl chloroacetate. The synthesis typically utilizes reagents such as potassium carbonate and iodine as catalysts, and the resulting compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
This compound is classified as an ester due to the presence of the ethyl acetate functional group. It also falls under the category of heterocyclic compounds due to its quinazoline structure, which contains nitrogen atoms within its ring system.
The synthesis of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate generally involves a multi-step process:
The reactions are monitored using Thin Layer Chromatography (TLC), and yields can vary based on reaction conditions and purification methods employed. Characterization is performed through NMR and MS, providing insight into the molecular structure and purity of the synthesized compound .
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has a distinctive molecular structure characterized by:
The molecular formula for Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is , with a molecular weight of approximately . The compound's structure can be represented by its canonical SMILES notation: COC(=O)CN1C=NC(=O)C2=CC=CC=C21
.
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate can participate in various chemical reactions, including:
The reactions are typically conducted under reflux conditions in solvents like ethanol or acetone, and completion is monitored using TLC. The products are often isolated through filtration followed by washing with cold solvents .
The mechanism of action for Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate primarily revolves around its biological interactions:
Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific targets, such as monoamine oxidase enzymes, contributing to their therapeutic potential .
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate typically appears as a yellow solid. Its melting point and solubility characteristics depend on the specific synthesis route and purity levels achieved during isolation.
The compound is stable under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of ester functional groups. It has been characterized using various analytical methods including Infrared Spectroscopy (IR), NMR, and MS .
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has several notable applications:
The synthesis of ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives typically follows a sequential functionalization approach beginning with the construction of the quinazolinone core. The most reliable pathway initiates with anthranilic acid derivatives undergoing cyclocondensation with formamidine acetate in refluxing ethanol to yield 4-oxoquinazolin-3(4H)-ones as fundamental building blocks [5] [10]. This method achieves excellent yields (typically >90%) under optimized conditions, providing the essential heterocyclic scaffold for subsequent modifications.
A critical second step involves N-alkylation at the N3 position of the quinazolinone nucleus. This is efficiently accomplished using ethyl chloroacetate in the presence of inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylacetamide (DMA) or acetone. The reaction proceeds via SN₂ displacement where the quinazolinone anion attacks the α-carbon of ethyl chloroacetate, forming the C-N bond. This step typically yields 75-95% of the target ester after recrystallization [2] [7]. Structural confirmation of N-alkylation versus O-alkylation is unequivocally established through ¹³C NMR spectroscopy, where the characteristic chemical shift of the carbonyl carbon of the ester group appears at approximately δ 167-170 ppm, while the quinazolinone C4 carbonyl resonates downfield at δ 160-165 ppm [7] [8].
Challenges in subsequent derivatization were highlighted when attempts to directly amidate the ethyl ester group under acidic conditions (refluxing acetic acid with amines) resulted in unintended ester hydrolysis rather than amide formation. This side reaction consistently produced 2-(4-oxoquinazolin-3(4H)-yl)acetic acid regardless of the amine employed, as confirmed by IR spectroscopy (broad carboxylic acid O-H stretch at 2500-3300 cm⁻¹) and ¹H NMR (characteristic carboxylic acid proton at δ 12.20 ppm) [2]. Consequently, successful conversion to amide derivatives requires activation of the carboxylic acid via acid chloride intermediacy (thionyl chloride treatment) followed by reaction with primary or secondary amines in dioxane with triethylamine as base [2] [5].
Table 1: Multi-Step Synthesis Optimization for Quinazolinone Acetate Derivatives
Synthetic Stage | Reaction Conditions | Key Parameters | Yield Range | Analytical Confirmation |
---|---|---|---|---|
Quinazolinone formation | Anthranilic acid + formamidine acetate, reflux in EtOH | Temperature: 78-85°C, Time: 4-6 h | 90-95% | IR: 1680-1700 cm⁻¹ (C=O stretch); ¹H NMR: δ 8.15-8.25 (s, H2 proton) |
N3-Alkylation | Quinazolinone + ethyl chloroacetate, K₂CO₃, acetone | Base: 1.2-2.0 equiv, Room temperature, 3-12 h | 75-95% | ¹³C NMR: δ 167-170 (ester C=O), 160-165 (C4=O); MS: m/z 232 [M+H]+ |
Ester hydrolysis | Reflux in acetic acid | Acid concentration: glacial HOAc, Time: 2-5 h | 80-90% | IR: 2500-3300 cm⁻¹ (broad, OH); ¹H NMR: δ 12.20 (s, COOH) |
Amide formation | Acid chloride + amine, Et₃N, dioxane | 0°C to rt, anhydrous conditions | 60-85% | IR: 1640-1680 cm⁻¹ (amide C=O); ¹H NMR: δ 6.5-8.5 (m, CONH) |
Silica chloride (SiO₂-Cl) has emerged as a highly efficient heterogeneous catalyst for constructing quinazolinone-based architectures, particularly in solvent-free environments. This catalyst is readily prepared by treating silica gel with thionyl chloride, resulting in a material that functions as both a Lewis acid catalyst and a desiccant due to its moisture-scavenging properties [7]. The significance of silica chloride lies in its ability to facilitate one-pot cyclocondensation reactions while minimizing byproduct formation and simplifying purification.
In a notable application, silica chloride (20 mol%) efficiently catalyzed the cyclodehydration reaction between anthranilamide derivatives and trimethyl orthoformate under solvent-free conditions to afford 3-substituted quinazolin-4(3H)-ones within 2 hours at 80°C. This method achieved yields exceeding 90% while eliminating the need for volatile organic solvents traditionally employed in this transformation [5] [7]. The catalyst's efficacy is attributed to its dual role: activating carbonyl groups through Lewis acid interactions and absorbing water generated during cyclization, thereby driving equilibrium toward product formation.
Furthermore, silica chloride significantly enhances intramolecular cyclization steps for synthesizing complex heterocycles incorporating the quinazolinone-acetate pharmacophore. When employed in the synthesis of quinazolinyl 4-thiazolidinones, it catalyzed the key cyclocondensation between 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives and mercaptoacetic acid. This critical ring-closing step proceeded efficiently at 70°C within 45 minutes under solvent-free conditions, achieving 85-92% isolated yields – a substantial improvement over classical methods requiring prolonged heating in toluene with zinc chloride [7]. The catalyst maintained consistent activity over three catalytic cycles with only marginal loss in efficiency (<5% yield reduction), demonstrating robust recyclability. After reaction completion, simple filtration allows catalyst recovery, while the crude product often crystallizes directly from the reaction mixture, exemplifying green chemistry principles.
Table 2: Catalytic Performance of Heterogeneous Systems in Quinazolinone Chemistry
Catalyst | Reaction Type | Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Silica chloride | Quinazolinone cyclization | Solvent-free, 80°C | 2 h | 90-95% | Recyclable, moisture scavenging, solvent-free |
Silica chloride | 4-Thiazolidinone formation | Solvent-free, 70°C | 45 min | 85-92% | High atom economy, facile workup |
K₂CO₃/Al₂O₃ | N-Alkylation | Acetone, reflux | 3-5 h | 70-85% | Mild base, reduced side products |
Montmorillonite K10 | Esterification | Toluene, reflux | 6-8 h | 60-75% | Biodegradable, inexpensive |
Alkylation specificity at the quinazolinone nitrogen (N3 versus N1) is critically influenced by the protecting group strategy and reaction conditions. The predominant formation of N3-alkylated isomers (3-substituted quinazolin-4(3H)-ones) occurs due to the greater nucleophilicity of N3 compared to N1 in unsymmetrically substituted quinazolinones. This regioselectivity is confirmed through X-ray crystallography, as demonstrated in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, where the dihedral angle between quinazoline and phenyl rings is 86.83°, confirming substitution at N3 [3]. Intramolecular hydrogen bonding between the N1-H and adjacent carbonyl oxygen further diminishes N1 nucleophilicity, reinforcing N3 selectivity during alkylation.
Regarding ester functionality manipulation, two principal methodologies dominate:
Fischer Esterification: This acid-catalyzed equilibrium reaction (typically employing H₂SO₄ or p-toluenesulfonic acid in refluxing ethanol) is effective for synthesizing ethyl esters directly from 2-(4-oxoquinazolin-3(4H)-yl)acetic acid precursors. The equilibrium is driven toward ester formation by using large excess of ethanol (neat or as solvent) or through azeotropic water removal employing Dean-Stark apparatus with toluene. This method is economically advantageous for large-scale synthesis but may be incompatible with acid-sensitive functional groups [4] [9]. The mechanism proceeds through six reversible steps encapsulated by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).
Steglich-Type Esterification: For acid-sensitive derivatives or sterically hindered alcohols, Steglich conditions using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in dimethyl carbonate (DMC) provide a mild, efficient alternative. This method operates at room temperature with 5 mol% DMAP as acylation catalyst and achieves near-quantitative yields without epimerization of chiral centers. Recent solvent-reagent optimization studies identify DMC/Mukaiyama's reagent as a sustainable combination with improved EHS (Environmental, Health, Safety) profile compared to traditional dichloromethane (DCM)/N,N'-diisopropylcarbodiimide (DIC) systems [9]. The atom economy of Steglich modifications reaches 80-90%, substantially higher than Fischer methods (65-75%).
Transesterification approaches have demonstrated limited success for directly converting ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate to higher alkyl analogs. Attempted reactions with bulky alcohols (e.g., t-butanol) under acid or base catalysis predominantly yield decarboxylated byproducts or recovered starting material due to steric hindrance around the ester carbonyl. Successful synthesis of tert-butyl esters instead requires protection of the quinazolinone nitrogen as a tert-butoxycarbonyl (Boc) derivative prior to introducing the acetic acid side chain, followed by acidic deprotection – a cumbersome but necessary sequence to prevent elimination [9].
Table 3: Comparative Analysis of Esterification Techniques for Quinazolinone-Acetic Acid Derivatives
Method | Reagent/Catalyst | Solvent | Temperature | Yield Range | Limitations | Green Metrics |
---|---|---|---|---|---|---|
Fischer esterification | H₂SO₄ (10 mol%) | Excess EtOH | Reflux (78°C) | 65-85% | Acid-sensitive groups incompatible; equilibrium limitations | PMI: 15-25; AE: 65-75% |
Steglich esterification | Mukaiyama's reagent (1.2 equiv), DMAP (5 mol%) | Dimethyl carbonate | Room temperature | 90-98% | Cost of coupling reagents; requires anhydrous conditions | PMI: 8-12; AE: 80-90% |
Acid chloride/alcohol | SOCl₂, then ROH, Et₃N | Dioxane or THF | 0°C to reflux | 70-88% | Multi-step; SOCl₂ hazards; epimerization risk | PMI: 20-30; AE: 60-70% |
Enzymatic esterification | Lipases (CAL-B, PPL) | t-BuOH or solvent-free | 30-50°C | 40-60% | Long reaction times; limited substrate scope | PMI: 5-8; AE: >95% |
Abbreviations: PMI (Process Mass Intensity); AE (Atom Economy)
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2